N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that contains both thiazole and oxazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide are currently unknown. This compound is structurally similar to other molecules that have been studied
Pharmacokinetics
Its predicted properties include a density of 14±01 g/cm3, a boiling point of 3262±520 °C at 760 mmHg, and a logP of 004 . These properties may influence its bioavailability and pharmacokinetics.
Preparation Methods
The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole and oxazole rings. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide can be compared with other similar compounds such as:
- N-(3-methyl-1,2-thiazol-5-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 1-(1-Methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of thiazole and oxazole rings, which can impart distinct properties and activities.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-7-12(20-17-9)16-13(18)14-15-8-11(19-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZBHHLBCMDZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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